molecular formula C6H3ClF3NO3S B13471520 2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride

2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride

Cat. No.: B13471520
M. Wt: 261.61 g/mol
InChI Key: BGAMDDXBINAIHV-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a sulfonyl chloride group (-SO2Cl) attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-6-(trifluoromethoxy)pyridine with a sulfonyl chloride reagent under appropriate conditions . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Coupled Products: Formed by coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The trifluoromethoxy group imparts unique electronic properties to the molecule, enhancing its reactivity and stability. The sulfonyl chloride group acts as a reactive site for nucleophilic attack, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethoxy)pyridine-6-sulfonyl chloride is unique due to the presence of both the trifluoromethoxy and sulfonyl chloride groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in the synthesis of complex molecules and a versatile reagent in various chemical reactions.

Properties

Molecular Formula

C6H3ClF3NO3S

Molecular Weight

261.61 g/mol

IUPAC Name

6-(trifluoromethoxy)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-3-1-2-4(11-5)14-6(8,9)10/h1-3H

InChI Key

BGAMDDXBINAIHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)Cl)OC(F)(F)F

Origin of Product

United States

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